![molecular formula C15H24N2O5S B12325197 methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methylsulfanyl group, and an oxazole ring. These structural features contribute to its reactivity and functionality in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylsulfanyl group. The oxazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. The methylsulfanyl group can participate in redox reactions, while the oxazole ring can interact with various biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxycarbonyl group but has different functional groups and applications.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Another compound with a tert-butoxycarbonyl group, used in different chemical contexts.
Uniqueness
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate is unique due to its combination of functional groups and the presence of the oxazole ring. This unique structure provides distinct reactivity and functionality, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H24N2O5S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H24N2O5S/c1-9-11(13(18)20-5)17-12(21-9)10(7-8-23-6)16-14(19)22-15(2,3)4/h10H,7-8H2,1-6H3,(H,16,19)/t10-/m0/s1 |
InChI-Schlüssel |
ZTVSSYHNWXUFFA-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(N=C(O1)[C@H](CCSC)NC(=O)OC(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC1=C(N=C(O1)C(CCSC)NC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
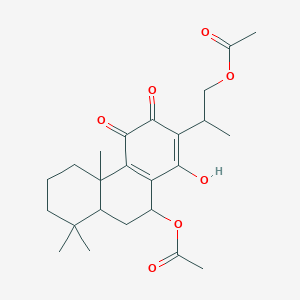
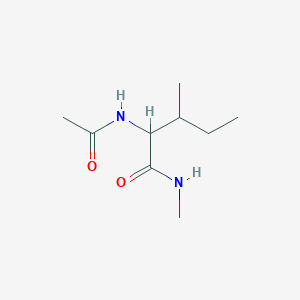

![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
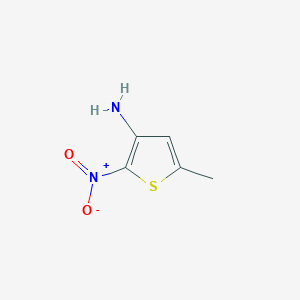
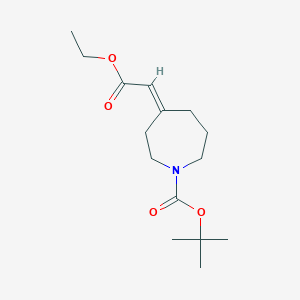
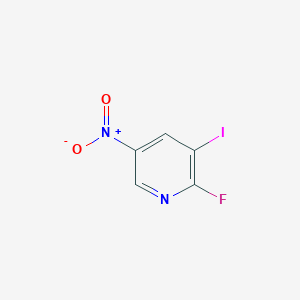
![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
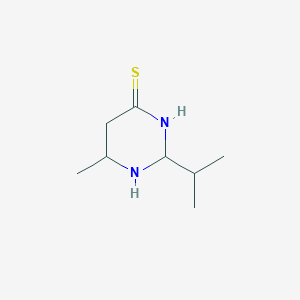
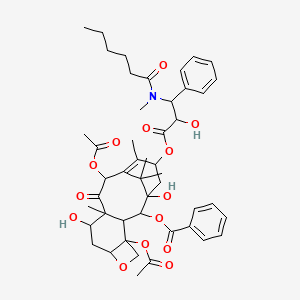
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
